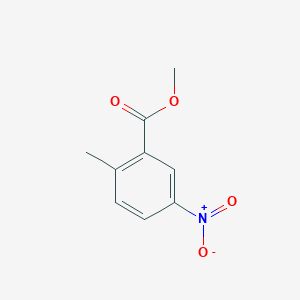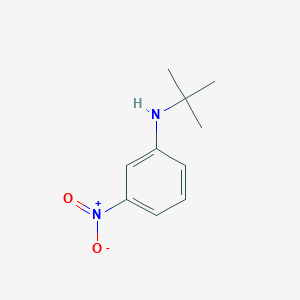
2-氨基-4-甲氧基苯甲酸
概述
描述
2-Amino-4-methoxybenzoic acid is an organic compound with the empirical formula C8H9NO3 . It has a molecular weight of 167.16 . It is used as an organic building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-methoxybenzoic acid consists of a benzene ring substituted with an amino group (NH2), a methoxy group (OCH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be determined by the compound’s name: the amino group is at the 2nd position, the methoxy group is at the 4th position, and the carboxylic acid group is at the 1st position (attached directly to the benzene ring).Physical And Chemical Properties Analysis
2-Amino-4-methoxybenzoic acid is a solid compound . It has a melting point of 175-180 °C . The compound’s density is predicted to be 1.303±0.06 g/cm3 .科学研究应用
Peptide Synthesis
2-Amino-4-methoxybenzoic acid is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields, including therapeutic drug development, biomaterials, and bioengineering.
Organic Synthesis
This compound can also be used as a building block in organic synthesis . Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures.
Biochemical Research
2-Amino-4-methoxybenzoic acid could potentially be used in biochemical research due to its amino and methoxy functional groups . These groups could interact with various enzymes and receptors in biological systems.
Pharmaceutical Research
Given its structure, 2-Amino-4-methoxybenzoic acid could be used in pharmaceutical research . The amino and methoxy groups could be points of interest for drug design and discovery.
安全和危害
作用机制
Target of Action
It is known that this compound is used as an organic building block in the synthesis of various chemical compounds .
Mode of Action
The amino group can form hydrogen bonds and participate in electrostatic interactions, while the methoxy group can engage in hydrophobic interactions .
Pharmacokinetics
Its solubility in common organic solvents like dimethyl sulfoxide and ethyl acetate suggests that it might have good bioavailability .
Result of Action
Given its use as an organic building block, it likely contributes to the formation of more complex molecules in chemical syntheses .
Action Environment
The action, efficacy, and stability of 2-Amino-4-methoxybenzoic acid can be influenced by various environmental factors. For instance, its solubility suggests that it might be more active in organic environments than in aqueous ones . Additionally, its stability might be affected by factors such as light, temperature, and pH .
属性
IUPAC Name |
2-amino-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNWXQCVWVVVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325772 | |
| Record name | 2-Amino-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxybenzoic acid | |
CAS RN |
4294-95-5 | |
| Record name | 4294-95-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does modifying hyaluronan oligosaccharides with 2-Amino-4-methoxybenzoic acid affect their interaction with hyaladherins?
A1: Research suggests that modifying the reducing end of hyaluronan hexasaccharides (HA6AN) with 2-Amino-4-methoxybenzoic acid (HA6-2A4MBA) increases their binding affinity for the Link module of TSG-6 (Link_TSG6), a hyaladherin involved in extracellular matrix remodeling. [] Interestingly, this modification does not seem to enhance binding to the hyaluronan-binding domain of CD44 (HABD_CD44), another key hyaladherin. [] This difference in binding affinity highlights the potential for designing specifically modified hyaluronan oligosaccharides that selectively target distinct hyaladherins.
Q2: What is the proposed mechanism behind the increased binding affinity observed between 2-Amino-4-methoxybenzoic acid-modified hyaluronan and Link_TSG6?
A2: Molecular modeling studies, utilizing the solution dynamic 3D structure of a similar modification (HA4-2AA), suggest that the carboxyl group of 2-Amino-4-methoxybenzoic acid forms a salt bridge with Arginine-81 within the binding pocket of Link_TSG6. [] This interaction likely contributes to the enhanced binding affinity observed experimentally. Further research is needed to confirm this mechanism and explore its implications for designing targeted therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)


